(Rac)-Lys-SMCC-DM1 structure and chemical properties
(Rac)-Lys-SMCC-DM1 structure and chemical properties
An In-depth Technical Guide to (Rac)-Lys-SMCC-DM1
Executive Summary
(Rac)-Lys-SMCC-DM1 is a pivotal molecule in the field of targeted cancer therapy, primarily recognized as the active, lysosomally-metabolized catabolite of the antibody-drug conjugate (ADC), ado-trastuzumab emtansine (T-DM1). This guide provides a comprehensive technical overview of its structure, chemical properties, and the experimental methodologies associated with its synthesis and application. As a potent cytotoxic agent attached to a linker and an amino acid, it represents the fundamental unit responsible for the therapeutic effect of certain lysine-conjugated ADCs after their internalization into target cancer cells. This document is intended for researchers, scientists, and professionals in drug development who are working with or exploring the use of maytansinoid-based ADCs.
Molecular Structure and Components
(Rac)-Lys-SMCC-DM1 is a conjugate composed of three distinct chemical entities: the amino acid lysine, the heterobifunctional crosslinker SMCC, and the cytotoxic maytansinoid payload, DM1. The term "(Rac)" indicates that the compound is a racemate, a mixture of stereoisomers.
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DM1 (Mertansine): A potent anti-mitotic agent, DM1 is a thiol-containing maytansinoid that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
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SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable, heterobifunctional crosslinker.[3][4] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the ε-amino group of lysine) to form a stable amide bond, and a maleimide group that reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[][6]
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Lysine (Lys): An amino acid. In the context of an ADC like T-DM1, the SMCC linker is first attached to the ε-amino group of a lysine residue on the antibody.[7] Upon lysosomal degradation of the antibody, the DM1-SMCC moiety remains attached to this single lysine residue, forming Lys-SMCC-DM1.
The logical relationship and assembly of these components are illustrated in the diagram below.
Chemical Properties and Data
The physicochemical properties of (Rac)-Lys-SMCC-DM1 are critical for its biological activity and pharmacokinetic profile. A summary of its key chemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₅₃H₇₅ClN₆O₁₅S | [8][9] |
| Molecular Weight | 1103.7 g/mol | [8][9] |
| IUPAC Name | 2-amino-6-[[4-[[3-[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexanecarbonyl]amino]hexanoic acid | [8] |
| CAS Number | 1281816-04-3 | [10] |
| XLogP3 | -0.2 | [9] |
| Hydrogen Bond Donors | 6 | [9] |
| Hydrogen Bond Acceptors | 16 | [9] |
| Topological Polar Surface Area | 312 Ų | [9] |
| Solubility | Soluble in DMSO.[10][11] Various formulations exist for in vivo use, often involving DMSO, PEG300, Tween-80, and saline or corn oil.[10] | |
| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), preferably under a nitrogen atmosphere.[12] |
Mechanism of Action: Microtubule Disruption
The cytotoxicity of Lys-SMCC-DM1 is conferred by the DM1 payload.[11] As a maytansinoid, DM1 is a highly potent tubulin inhibitor.[1] After an ADC like T-DM1 is internalized by a target cell and trafficked to the lysosome, the antibody backbone is degraded, releasing the Lys-SMCC-DM1 catabolite.[8] This molecule can then enter the cytoplasm, where DM1 binds to tubulin at the vinca alkaloid binding site. This binding disrupts microtubule dynamics by inhibiting their assembly.[1][13] The failure to form a proper mitotic spindle prevents cells from progressing through mitosis, ultimately leading to G2/M phase cell cycle arrest and the induction of apoptosis (programmed cell death).
The signaling pathway is depicted in the following diagram.
Experimental Protocols
Synthesis of a Lysine-Linked ADC (General Protocol)
The synthesis of an ADC like T-DM1, which generates Lys-SMCC-DM1 upon metabolism, is a two-step process involving the random modification of lysine residues.[4][14] This protocol is adapted for a laboratory scale.
Objective: To conjugate a thiol-containing payload (e.g., DM1) to a monoclonal antibody (mAb) via the SMCC linker.
Materials:
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Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
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SMCC or Sulfo-SMCC linker dissolved in an organic solvent (e.g., DMA or DMSO).
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DM1 payload.
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Quenching reagent (e.g., Glycine or Tris).
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Purification system (e.g., Protein A chromatography or Size Exclusion Chromatography - SEC).
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Reaction buffers: Amine conjugation buffer (e.g., 10 mM sodium bicarbonate, pH 8.5).[15]
Workflow Diagram:
Procedure:
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Antibody Preparation: Buffer exchange the mAb into the amine conjugation buffer (pH 8.0-8.5) to ensure primary amines are deprotonated and reactive. Adjust concentration to 5-10 mg/mL.
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Linker Reaction (Antibody Modification):
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Prepare a stock solution of SMCC linker (e.g., 20 mM in DMA).[15]
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Add a molar excess of the SMCC linker to the antibody solution while gently stirring. A typical molar ratio is between 8:1 and 23:1 (linker:mAb), depending on the desired drug-to-antibody ratio (DAR).[15]
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Allow the reaction to proceed for 1-2 hours at room temperature.[15]
-
-
Intermediate Purification (Optional but Recommended): Remove excess, unreacted SMCC linker using a desalting column (e.g., G25) to prevent it from reacting with the payload in the next step.
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Payload Conjugation:
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Add the DM1 payload to the mAb-SMCC solution. The maleimide groups on the antibody will react with the thiol group of DM1.
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Incubate for 2-4 hours at room temperature, protected from light.
-
-
Quenching: Add a quenching reagent like glycine to a final concentration of ~20 mM to react with and cap any remaining maleimide or NHS-ester groups. Incubate for 1 hour.[15]
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Final Purification: Purify the resulting ADC using SEC or Protein A affinity chromatography to remove unconjugated payload, linker fragments, and aggregates.
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Characterization: Analyze the final ADC product to determine the average DAR, purity, and aggregation levels using techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.[7]
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Lys-SMCC-DM1 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HER2-positive KPL-4 or HER2-negative MDA-MB-468).[10]
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Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lys-SMCC-DM1 dissolved in DMSO.
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96-well cell culture plates.
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Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin).
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Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
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Compound Preparation: Prepare a serial dilution of Lys-SMCC-DM1 in complete culture medium. Start from a high concentration (e.g., 1000 nM) and perform 1:3 or 1:5 serial dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
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Incubation: Incubate the plates for 72-96 hours.
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Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-2 hours).
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Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
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Data Analysis:
-
Subtract the background signal (no-cell control).
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability (%) against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the IC₅₀ value. Lys-SMCC-DM1 has shown IC₅₀ values of 24.8 nM in KPL-4 cells and 40.5 nM in MDA-MB-468 cells.[10]
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References
- 1. Mertansine - Wikipedia [en.wikipedia.org]
- 2. Mertansine; DM 1-APIs & Intermediates | Building Blocks| Small Molecule Inhibitors-ChemBest [biochembest.com]
- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy Lys-SMCC-DM1 [smolecule.com]
- 9. Lys-SMCC-DM1 | C53H75ClN6O15S | CID 91868910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 15. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
